molecular formula C7H7BClFO2S B14024032 (6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid

(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid

Cat. No.: B14024032
M. Wt: 220.46 g/mol
InChI Key: KAPXLWZNFBHFEU-UHFFFAOYSA-N
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Description

(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and a methylthio group. The unique combination of these substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. For instance, the reaction of 6-chloro-2-fluoro-3-(methylthio)phenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid is unique due to the specific combination of chlorine, fluorine, and methylthio substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and making it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C7H7BClFO2S

Molecular Weight

220.46 g/mol

IUPAC Name

(6-chloro-2-fluoro-3-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C7H7BClFO2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3

InChI Key

KAPXLWZNFBHFEU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)SC)Cl)(O)O

Origin of Product

United States

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